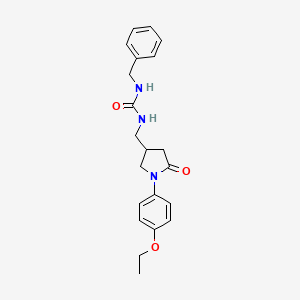

1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic urea derivative featuring a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group and a benzylurea moiety.

Properties

IUPAC Name |

1-benzyl-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-2-27-19-10-8-18(9-11-19)24-15-17(12-20(24)25)14-23-21(26)22-13-16-6-4-3-5-7-16/h3-11,17H,2,12-15H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUGYMYHDCNZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps:

Formation of the Pyrrolidinone Core: The initial step involves the synthesis of the pyrrolidinone core. This can be achieved through the reaction of an appropriate amine with a ketone under acidic or basic conditions to form the pyrrolidinone ring.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.

Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Urea Formation: The final step involves the formation of the urea linkage. This is achieved by reacting the benzylated pyrrolidinone intermediate with an isocyanate or by using phosgene and an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or ethoxyphenyl groups, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Alcohol derivatives from the reduction of carbonyl groups.

Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

Scientific Research Applications

1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several notable applications:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in drug development targeting various biological pathways. Its structure suggests possible interactions with enzymes and receptors, potentially leading to anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways.

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Studies suggest potential efficacy against certain bacterial strains.

- Anticancer Potential : The interaction with specific receptors may inhibit tumor growth, making it a candidate for cancer therapy.

- Neuroleptic Effects : Similar compounds have shown significant activity against apomorphine-induced behaviors in animal models, indicating potential use in treating neuropsychiatric disorders.

Study 1: Neuroleptic Effects

A study assessed the neuroleptic activity of this compound against apomorphine-induced stereotyped behavior in rodents. Results indicated a significant reduction in these behaviors, suggesting its potential as an effective neuroleptic agent.

Study 2: Modulation of Lipid Metabolism

In another study focusing on lipid metabolism modulation through LXR-alpha interaction, treatment with this compound resulted in altered lipid profiles in treated cells, indicating its role in managing dyslipidemia.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or substituents, such as the 4-ethoxyphenyl moiety, benzimidazole cores, or urea/amide functionalities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Core Structure: The target compound’s pyrrolidin-5-one core differs significantly from etometazen’s benzimidazole or etofenprox’s diphenyl ether.

Substituent Effects: The 4-ethoxyphenyl group is a common feature in all listed compounds. In the target compound and etometazen, this group likely enhances lipophilicity and membrane penetration, whereas in etofenprox and flufenprox, it contributes to insecticidal activity by mimicking natural pyrethrin structures . The urea moiety in the target compound provides hydrogen-bond donor/acceptor capacity, contrasting with etometazen’s tertiary amine (diethylaminoethyl) or etofenprox’s ether linkages. This difference may direct the target compound toward protease or kinase inhibition rather than ion-channel modulation (as seen in etometazen) .

Pharmacological Implications: Etometazen’s benzimidazole core and diethylaminoethyl chain are associated with opioid-like activity, suggesting divergent therapeutic targets compared to the urea-pyrrolidinone hybrid . Etofenprox and flufenprox lack hydrogen-bonding groups like urea, relying on hydrophobic interactions for insecticidal effects, whereas the target compound’s urea group could facilitate binding to polar enzyme active sites .

Research Findings and Data Gaps

- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, including pyrrolidinone ring formation and urea coupling, similar to methods for benzimidazole derivatives described in . However, yield and purity data are absent in the provided sources.

- Biological Activity: No direct bioactivity data are available for the target compound. By analogy, etometazen’s opioid activity and etofenprox’s insecticidal effects highlight the role of the 4-ethoxyphenyl group in diverse applications, suggesting the target compound could be optimized for CNS or anti-inflammatory targets .

Biological Activity

1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound classified as a urea derivative. Its structure incorporates a pyrrolidine ring and an ethoxyphenyl group, suggesting potential interactions with various biological targets. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

- Molecular Formula : C22H27N3O4

- Molar Mass : Approximately 397.47 g/mol

- CAS Number : 894008-97-0

The compound's structure features a urea functional group, which is significant in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological macromolecules.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate starting materials.

- Introduction of the Ethoxyphenyl Group : Often via Friedel-Crafts acylation or alkylation.

- Attachment of the Benzyl Group : Using benzyl halides in the presence of bases.

- Formation of the Urea Moiety : Reaction of isocyanates with amines or alcohols .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

| Activity Type | Related Compounds | IC50 Values (µM) |

|---|---|---|

| AChE Inhibition | Benzyl-pyridinium derivatives | 5.90 ± 0.07 |

| BuChE Inhibition | Benzyl-pyridinium derivatives | 6.76 ± 0.04 |

| Anti-inflammatory Effects | Urea derivatives | Not specified |

These activities suggest potential applications in treating neurodegenerative diseases and inflammatory conditions .

Case Studies

Several studies have explored the efficacy of similar compounds in various biological assays:

- In Vitro Studies : A study demonstrated that urea derivatives significantly inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology .

- Inflammatory Models : Another investigation indicated that structural modifications in urea derivatives could enhance their anti-inflammatory properties, suggesting that this compound might be effective against conditions like arthritis .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

The synthesis typically involves multi-step reactions:

- Pyrrolidinone ring formation : Cyclization of γ-lactam precursors under reflux conditions with catalysts like acetic acid .

- Ethoxyphenyl group introduction : Nucleophilic substitution using 4-ethoxyphenyl halides, optimized in polar aprotic solvents (e.g., DMF) .

- Urea coupling : Reaction of intermediates with benzyl isocyanate under inert atmospheres, monitored via TLC for completion .

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. What analytical techniques are used for structural characterization?

- NMR spectroscopy : H and C NMR confirm substituent connectivity, with DEPT-135 resolving quaternary carbons .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .

Q. How is preliminary biological activity screened?

- Enzyme inhibition assays : Dose-response curves (IC) against targets like kinases or proteases, using fluorogenic substrates .

- Cellular viability tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled competitors) to determine K values .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

- Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Structural analogs comparison : Test derivatives (e.g., replacing ethoxy with methoxy groups) to isolate pharmacophores .

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics or microscale thermophoresis .

Q. What strategies optimize synthesis yield and scalability?

- Flow chemistry : Continuous flow systems improve reaction control and reduce side products in pyrrolidinone formation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for coupling steps enhance regioselectivity .

- DoE (Design of Experiments) : Statistical optimization of temperature, solvent ratios, and reaction time using software like MODDE .

Q. How is stability under physiological conditions assessed?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C .

- LC-MS stability profiling : Monitor degradation products over 24–72 hours to identify labile motifs (e.g., urea bond hydrolysis) .

- Accelerated storage tests : Store at 40°C/75% RH for 4 weeks, comparing pre/post-analyses via XRD to detect crystallinity changes .

Q. What computational methods predict mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR) .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational dynamics .

- QSAR models : CoMFA/CoMSIA to correlate substituent effects (e.g., ethoxy vs. fluoro) with activity trends .

Q. How are in vitro-to-in vivo extrapolations validated?

- PK/PD modeling : Use tools like GastroPlus to simulate absorption/distribution based on LogP (∼2.5) and plasma protein binding .

- Metabolite identification : Incubate with liver microsomes (human/rat) and profile via LC-QTOF-MS for Phase I/II transformations .

- Toxicity prediction : Apply ProTox-II or Derek Nexus to flag hepatotoxicity risks from structural alerts (e.g., pyrrolidinone ring) .

Methodological Considerations

Q. How to design dose-ranging studies for in vivo efficacy?

- MTD determination : Single-dose escalation in rodents (1–100 mg/kg), monitoring weight loss and organ toxicity .

- Pharmacodynamic markers : Measure target engagement (e.g., plasma cytokine levels) at 6-, 12-, and 24-hour intervals .

- Positive controls : Compare to reference drugs (e.g., imatinib for kinase inhibition) to contextualize efficacy .

Q. What frameworks address conflicting theoretical mechanisms?

- Hypothesis-driven validation : Use CRISPR knockouts of proposed targets (e.g., PI3K) to confirm pathway necessity .

- Network pharmacology : Integrate STRING or KEGG databases to map off-target effects and polypharmacology .

- Bayesian meta-analysis : Pool data from disparate studies to quantify effect sizes and heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.